4-Fluoro-N-methyl-3-(trifluoromethyl)aniline
Overview
Description
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to an aniline core
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .
Mode of Action
It’s known that the compound plays a role in the synthesis of certain polymers
Result of Action
It’s known that the compound is used in the synthesis of certain polymers
Biochemical Analysis
Biochemical Properties
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound can interact with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) . The interactions of this compound with enzymes and proteins are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of these biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can interact with cell membrane receptors, altering signal transduction pathways and impacting cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, the binding of this compound to enzymes involved in metabolic pathways can result in changes in enzyme activity and subsequent alterations in metabolic flux . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . The interaction of this compound with metabolic enzymes can result in changes in metabolite levels and alterations in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . The localization of this compound within subcellular compartments can influence its activity and function, contributing to its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline typically involves the substitution reaction of aniline derivatives. One common method includes the reaction of chlorotrifluoromethane with aniline in the presence of a base catalyst . This reaction proceeds under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and nitration steps . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)aniline
- 4-Methyl-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline stands out due to the combined presence of fluorine and trifluoromethyl groups, which impart unique electronic and steric properties.
Properties
IUPAC Name |
4-fluoro-N-methyl-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRDWQBTHFZINC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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